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Compound of Interest

Compound Name: 2-Cyclobutyl-2-oxoacetic acid

Cat. No.: B083702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-
cyclobutyl-2-oxoacetic acid, a valuable building block in medicinal chemistry and organic

synthesis.[1] Two primary synthetic routes are presented: a Grignard reaction-based approach

and an oxidation-based method. Each route is detailed with experimental protocols, and

relevant data is summarized for clarity and comparison.
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Parameter
Route 1: Grignard
Reaction

Route 2: Oxidation of
Cyclobutyl Methyl Ketone

Starting Materials
Cyclobutyl bromide,

Magnesium, Diethyl oxalate

Cyclobutyl methyl ketone,

Potassium permanganate

Key Intermediates

Cyclobutylmagnesium

bromide, Ethyl 2-cyclobutyl-2-

oxoacetate

Not applicable

Reaction Type Nucleophilic acyl substitution Oxidation

Typical Yields Moderate to good
Variable, dependent on

conditions

Advantages
Direct formation of the carbon

skeleton

Readily available starting

material

Disadvantages Moisture-sensitive reaction
Potential for over-oxidation

and side products

Physicochemical Data
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Compound
CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Density
(g/mL)

Cyclobutyl

bromide
4654-38-6 C4H7Br 135.00 100-102 1.364

Cyclobutyl

methyl

ketone

3019-25-8 C6H10O 98.14 137-139 0.902[2]

Diethyl

oxalate
95-92-1 C6H10O4 146.14 185 1.079

Ethyl 2-

cyclobutyl-2-

oxoacetate

861160-59-0 C8H12O3 156.18
Not readily

available

Not readily

available

2-Cyclobutyl-

2-oxoacetic

acid

13884-85-0 C6H8O3 128.13 213.9 1.323[1]

Route 1: Synthesis via Grignard Reaction
This route constructs the target molecule by forming a new carbon-carbon bond between a

cyclobutyl nucleophile and an oxalate electrophile. The resulting α-keto ester is then

hydrolyzed to yield the final product.
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Caption: General workflow for the Grignard synthesis route.
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Reactants

Intermediate

Product

Cyclobutyl bromide

Ethyl 2-cyclobutyl-2-oxoacetate

1. Anhydrous Ether

Mg

1. Anhydrous Ether

Diethyl oxalate

2-Cyclobutyl-2-oxoacetic acid

2. H3O+ (hydrolysis)

Click to download full resolution via product page

Caption: Grignard reaction pathway for 2-Cyclobutyl-2-oxoacetic acid.

Experimental Protocol
Materials:

Cyclobutyl bromide

Magnesium turnings

Iodine crystal (optional, as initiator)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Diethyl oxalate

Hydrochloric acid (e.g., 3 M)
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Saturated aqueous sodium bicarbonate

Brine (saturated aqueous sodium chloride)

Anhydrous magnesium sulfate

Standard laboratory glassware for anhydrous reactions

Procedure:

Preparation of Cyclobutylmagnesium Bromide:

All glassware must be oven-dried and assembled hot under a nitrogen or argon

atmosphere.

Place magnesium turnings (1.2 eq.) in a round-bottom flask equipped with a reflux

condenser, a dropping funnel, and a magnetic stirrer.

Add a small volume of anhydrous ether or THF to just cover the magnesium.

A solution of cyclobutyl bromide (1.0 eq.) in anhydrous ether or THF is prepared and

added to the dropping funnel.

Add a small portion of the cyclobutyl bromide solution to the magnesium. If the reaction

does not initiate (indicated by cloudiness and gentle reflux), a small crystal of iodine can

be added, or the flask can be gently warmed.

Once the reaction has started, add the remaining cyclobutyl bromide solution dropwise at

a rate that maintains a gentle reflux.

After the addition is complete, continue stirring the mixture at room temperature or with

gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.[3][4][5]

Reaction with Diethyl Oxalate:

In a separate flask, prepare a solution of diethyl oxalate (1.1 eq.) in anhydrous ether or

THF and cool it to 0 °C in an ice bath.
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Slowly add the freshly prepared cyclobutylmagnesium bromide solution to the cooled

diethyl oxalate solution via a cannula or dropping funnel with vigorous stirring. Maintain the

temperature below 10 °C during the addition.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 1-2 hours.

Hydrolysis and Work-up:

Cool the reaction mixture in an ice bath and slowly quench it by adding 3 M hydrochloric

acid. Stir until all solids have dissolved.

Transfer the mixture to a separatory funnel and separate the layers.

Extract the aqueous layer with two portions of diethyl ether.

Combine the organic layers and wash sequentially with saturated aqueous sodium

bicarbonate and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain crude ethyl 2-cyclobutyl-2-oxoacetate.

Saponification to the Carboxylic Acid:

Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium

hydroxide (2-3 eq.).

Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is

consumed.

Cool the reaction mixture to room temperature and remove the ethanol under reduced

pressure.

Dilute the remaining aqueous solution with water and wash with a small amount of diethyl

ether to remove any non-acidic impurities.

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a

pH of approximately 1-2.
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Extract the acidic aqueous layer with three portions of ethyl acetate.

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure to yield 2-cyclobutyl-2-oxoacetic acid. Further

purification can be achieved by recrystallization or chromatography if necessary.

Route 2: Synthesis via Oxidation of Cyclobutyl
Methyl Ketone
This method utilizes a strong oxidizing agent to convert the methyl group of cyclobutyl methyl

ketone into a carboxylic acid. The reaction conditions need to be carefully controlled to avoid

cleavage of the cyclobutane ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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